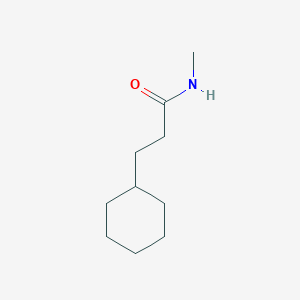

3-cyclohexyl-N-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-cyclohexyl-N-methylpropanamide is an organic compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is characterized by a cyclohexyl group attached to a propanamide backbone, with a methyl group substituting the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-cyclohexyl-N-methylpropanamide can be synthesized through the reaction of cyclohexylamine with propanoyl chloride, followed by methylation of the resulting amide . The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:

- Cyclohexylamine reacts with propanoyl chloride to form 3-cyclohexylpropanamide.

- The resulting amide is then methylated using methyl iodide in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-cyclohexyl-N-methylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.

Major Products Formed

Oxidation: Cyclohexylpropanoic acid.

Reduction: 3-cyclohexyl-N-methylpropylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Beta-Secretase Inhibition

One of the notable applications of 3-cyclohexyl-N-methylpropanamide is its role as an inhibitor of beta-secretase 1 (BACE-1), an enzyme implicated in the development of Alzheimer's disease. Research has shown that compounds similar to this amide can effectively inhibit BACE-1 activity, thereby reducing the production of amyloid-beta peptides, which are toxic to neurons .

Inflammatory Conditions

The compound has been investigated for its potential in treating inflammatory conditions. It interacts with P2X7 receptors, which play a crucial role in inflammation and pain signaling pathways. Studies indicate that antagonists targeting these receptors can enhance recovery in models of spinal cord injury and reduce cell death associated with inflammation.

Study on Inflammation and Pain Models

In a study investigating the effects of P2X7 receptor antagonists on inflammation, researchers found that compounds similar to this compound significantly improved functional recovery in animal models. These findings suggest that this compound could be a valuable candidate for developing new treatments for inflammatory disorders.

Ubiquitin Pathway Modulation

Another area of research involves the compound's ability to bind to K48-linked polyubiquitin chains, which are crucial for protein degradation mechanisms. This property indicates potential applications in cancer research, where modulation of the ubiquitin-proteasome system is vital .

Wirkmechanismus

The mechanism of action of 3-cyclohexyl-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-methylpropanamide: Lacks the cyclohexyl group, resulting in different chemical properties.

Cyclohexylamine: Contains an amine group instead of an amide group.

Cyclohexylpropanoic acid: An oxidized form of 3-cyclohexyl-N-methylpropanamide.

Uniqueness

This compound is unique due to the presence of both a cyclohexyl group and a methylated amide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Biologische Aktivität

3-Cyclohexyl-N-methylpropanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a propanamide backbone with a methyl substitution. This specific structure contributes to its unique interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain pathogens. For instance, derivatives of similar amide structures have demonstrated significant growth inhibition against Histoplasma species, suggesting potential applications in antifungal therapies .

- Neuroprotective Effects : The compound's structural analogs have been investigated for neuroprotective activities. For example, compounds with similar amide functionalities have been noted to inhibit acetylcholinesterase and exhibit neuroprotective effects in models of neurodegenerative diseases .

- Antidepressant-like Properties : Some studies suggest that compounds related to this compound may influence neurotransmitter levels, potentially offering antidepressant-like effects .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific receptors or enzymes. These interactions can modulate various signaling pathways, leading to the observed biological outcomes. For instance, inhibition of certain enzymes may enhance neurotransmitter availability, contributing to its potential antidepressant effects .

Case Studies and Research Findings

- Antifungal Activity : A study evaluated the antifungal activity of various aminothiazole derivatives, including those with cyclohexyl substitutions. The results indicated that compounds with cyclohexyl groups exhibited lower minimum inhibitory concentrations (MICs) against Histoplasma compared to other substituents, highlighting the importance of structural features in biological activity .

- Neuroprotective Studies : In vitro studies demonstrated that related compounds could protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest potential therapeutic applications in neurodegenerative conditions like Alzheimer's disease .

Table 1: Antifungal Activity of Cyclohexyl Derivatives

| Compound Name | MIC (µM) | Host Toxicity Index |

|---|---|---|

| This compound | 0.7 | >100 |

| Cyclohexylmethylamide derivative | 1.3 | >100 |

| Cyclopentylamide derivative | 5.0 | >50 |

Table 2: Neuroprotective Effects in Cellular Models

| Compound Name | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| This compound | 85 | 15 |

| Control (no treatment) | 50 | 50 |

Eigenschaften

IUPAC Name |

3-cyclohexyl-N-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQAGLASNCWFIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.